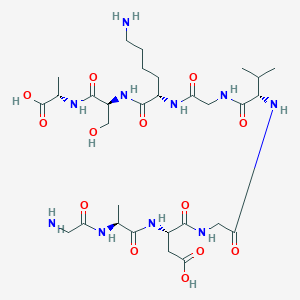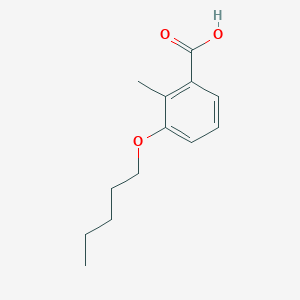
Orziloben
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orziloben is a novel, orally administered, highly potent, synthetic, medium chain fatty acid analogue. Medium chain fatty acids are rapidly absorbed via passive diffusion, rather than receptor-mediated transport, but are rapidly metabolized. This compound has shown promising results in preclinical studies for the treatment of intestinal failure-associated liver disease, a condition affecting individuals on prolonged intravenous nutrition .
Métodos De Preparación
The synthetic routes and reaction conditions for Orziloben involve the use of medium chain fatty acids as starting materials. The process typically includes esterification, hydrogenation, and purification steps. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and advanced purification techniques .
Análisis De Reacciones Químicas
Orziloben undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
Orziloben has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying medium chain fatty acid analogues.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Explored as a potential therapeutic agent for liver diseases, particularly intestinal failure-associated liver disease.
Industry: Utilized in the development of novel drug delivery systems and formulations.
Mecanismo De Acción
Orziloben exerts its effects by targeting specific molecular pathways involved in liver disease. It has been shown to prevent severe cholestasis, fibrosis, and other key markers of liver damage in preclinical models. The compound significantly reduces the number of myofibroblasts, the main collagen-producing cells in the liver, in addition to hepatic inflammation and steatosis .
Comparación Con Compuestos Similares
Orziloben is unique compared to other medium chain fatty acid analogues due to its high potency and specific targeting of liver disease pathways. Similar compounds include:
Icosabutate: Another medium chain fatty acid analogue with different molecular targets.
This compound stands out for its robust efficacy in preclinical models and potential to address unmet medical needs in liver disease treatment .
Propiedades
Número CAS |
1555822-28-0 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-methyl-3-pentoxybenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-9-16-12-8-6-7-11(10(12)2)13(14)15/h6-8H,3-5,9H2,1-2H3,(H,14,15) |
Clave InChI |
JYEFZVSYKCEGEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=CC(=C1C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


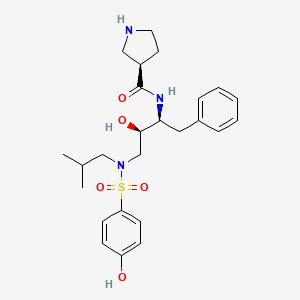
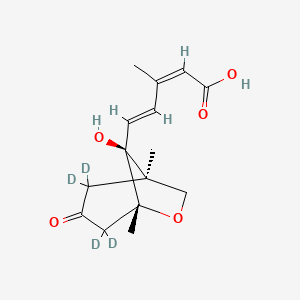
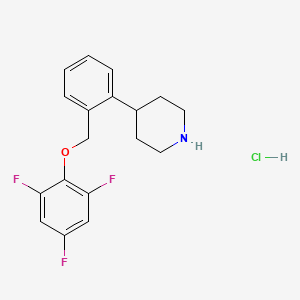
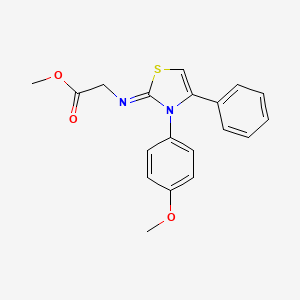
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
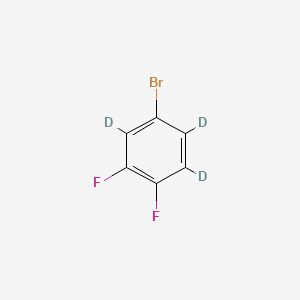
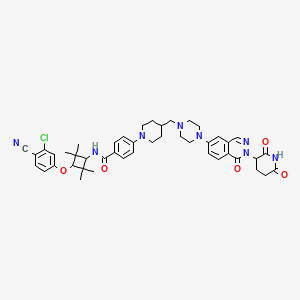
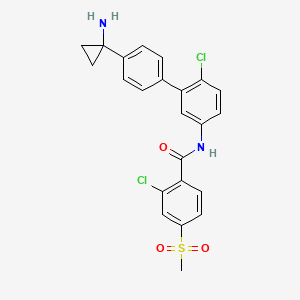
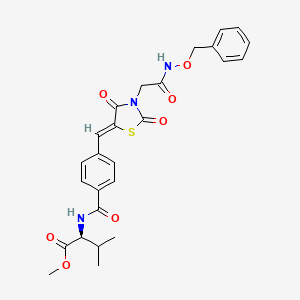
![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
